molecular formula C9H17BrO2 B13635177 3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran

3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran

Cat. No.: B13635177
M. Wt: 237.13 g/mol
InChI Key: NBDGRTAOUVUYIP-UHFFFAOYSA-N
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Description

3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran is an organic compound with the molecular formula C9H17BrO2 and a molecular weight of 237.13 g/mol . This compound is characterized by the presence of a bromine atom attached to a dimethylpropoxy group, which is further connected to a tetrahydrofuran ring. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

The synthesis of 3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran typically involves the reaction of 3-bromo-2,2-dimethylpropanol with tetrahydrofuran under specific conditions. One common method is the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of tetrahydrofuran to form the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran undergoes various chemical reactions, including:

Scientific Research Applications

3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

3-(3-Bromo-2,2-dimethylpropoxy)tetrahydrofuran can be compared with other similar compounds such as:

    3-(3-Chloro-2,2-dimethylpropoxy)tetrahydrofuran: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    3-(3-Iodo-2,2-dimethylpropoxy)tetrahydrofuran: Contains an iodine atom, which may result in different chemical properties and uses.

    3-(3-Methyl-2,2-dimethylpropoxy)tetrahydrofuran:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a versatile intermediate in various chemical and biological applications.

Properties

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

3-(3-bromo-2,2-dimethylpropoxy)oxolane

InChI

InChI=1S/C9H17BrO2/c1-9(2,6-10)7-12-8-3-4-11-5-8/h8H,3-7H2,1-2H3

InChI Key

NBDGRTAOUVUYIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1CCOC1)CBr

Origin of Product

United States

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